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Trachylobane

Cat. No.: B13754726
M. Wt: 272.5 g/mol
InChI Key: JTJZAWZRQPNBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trachylobane is a natural diterpene compound isolated from plant species such as Xylopia langsdorffiana and various Croton species . This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Research on this compound has revealed promising biological activities. In vitro and in vivo studies demonstrate a moderate, concentration-dependent inhibitory effect on the proliferation of sarcoma 180 cells, with in vivo inhibition rates of tumor development reaching up to 71.99% at a dose of 25 mg/kg . Another key area of investigation is its relaxant effect on smooth muscle. Evidence suggests that this compound derivatives induce relaxation in guinea-pig trachea by acting as a potassium channel activator, positively modulating K ATP , K V , SK Ca , and BK Ca channel subtypes . These properties make it a compound of interest for foundational research in oncology and respiratory physiology. Furthermore, this compound serves as a valuable tool in biochemical studies, functioning as a potent mechanism-based inhibitor of recombinant ent -kaurene synthase from Arabidopsis thaliana , which is relevant to the study of plant diterpene biosynthesis . Researchers are exploring this natural product to advance the understanding of disease mechanisms and identify potential new therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B13754726 Trachylobane

Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

5,5,9,13-tetramethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane

InChI

InChI=1S/C20H32/c1-17(2)7-5-8-18(3)15(17)6-9-20-11-14-13(10-16(18)20)19(14,4)12-20/h13-16H,5-12H2,1-4H3

InChI Key

JTJZAWZRQPNBLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)C

Origin of Product

United States

Isolation Methodologies

Initial Extraction

The initial step in isolating this compound and its derivatives typically involves extraction from the plant material using a solvent.

While not explicitly detailed for this compound in the provided context, steam distillation is a common method for extracting essential oils, and ent-Trachylobane has been obtained from the essential oil of Araucaria araucana. scispace.com

Solvent extraction is a widely used method for obtaining this compound compounds. The choice of solvent can vary depending on the specific plant material and the target compounds. For instance, a cold acetone (B3395972) wash has been used to extract the leaf exudate of Psiadia punctulata. actascientific.com In another example, the air-dried leaves of Croton zambesicus were powdered and extracted with dichloromethane (B109758) at room temperature. ucl.ac.be The dried stems of Xylopia langsdorffiana were exhaustively extracted with 95% ethanol. nih.gov

Purification Techniques

Following initial extraction, the crude extract undergoes further purification to isolate the this compound compounds.

Column chromatography is a fundamental technique for separating the components of the crude extract. Silica (B1680970) gel is a commonly used adsorbent. actascientific.comsciforum.net The separation is achieved by eluting the column with a gradient of solvents, often mixtures of hexane (B92381) and ethyl acetate (B1210297). actascientific.comscielo.br For example, the concentrated acetone leaf wash of Psiadia punctulata was subjected to column chromatography on silica gel, eluting with ethyl acetate-hexane mixtures to yield this compound diterpenoids. actascientific.com In some cases, silica gel columns impregnated with silver nitrate (B79036) (10%) are used to separate methyl esters or diacetates. csic.es

High-Speed Counter-Current Chromatography (HSCCC) has been employed in a bio-guided fractionation process to purify this compound diterpenes from a Croton zambesicus extract. ucl.ac.be

Following HSCCC, Medium Pressure Liquid Chromatography (MPLC) on silica gel has been used for further purification of this compound compounds. ucl.ac.be

Fractional crystallization is a technique used to purify compounds based on their differences in solubility. Pure this compound diterpenoids have been isolated from fractions obtained through column chromatography by fractional crystallization from acetone-hexane mixtures. actascientific.com Crystallization from solvents like ether or petroleum ether has also been reported to yield pure this compound derivatives. cdnsciencepub.com

Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Techniques for Comprehensive Structural Determination

Modern spectroscopy is the cornerstone of structural elucidation for complex natural products like trachylobane. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments provide the initial and fundamental data for structural analysis.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals signals for its 32 protons. Key features include the presence of four methyl groups, which appear as singlets, and characteristic multiplets at high field (low ppm values) corresponding to the protons of the cyclopropane (B1198618) ring. ucl.ac.be For instance, in ent-trachyloban-3β-ol, multiplets centered at δH 0.57 and δH 0.81 are assigned to H-12 and H-13 of the cyclopropane ring, respectively. ucl.ac.be The chemical shifts, integration (number of protons), and splitting patterns (multiplicity) of the signals provide a map of the proton environment throughout the molecule. sciforum.netcdnsciencepub.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H data by showing signals for each of the 20 carbon atoms in the this compound skeleton. The chemical shifts indicate the type of carbon (methyl, methylene (B1212753), methine, or quaternary). For example, the high-field signals for C-12, C-13, and C-16 confirm the presence of the cyclopropane ring. ucl.ac.be In derivatives like ent-trachyloban-18,19-diol, the spectrum clearly shows 20 distinct carbon signals, including those for two oxygen-bearing methylene carbons. scielo.br

A summary of typical ¹H and ¹³C NMR chemical shift ranges for the this compound core is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-12 ~0.57 - 0.60~20.6
H-13 ~0.80 - 0.83~24.2
C-16 -~22.5
Methyl Protons (e.g., H-17, H-20) ~0.90 - 1.15~12.5 - 28.8
CH (e.g., C-9, C-5) -~54.6 - 55.4
C (quaternary, e.g., C-4, C-10) -~37.6 - 43.7
CH₂ (various) ~1.23 - 1.99~18.0 - 40.6
Note: Chemical shifts are approximate and can vary based on the specific this compound derivative and the solvent used. Data compiled from multiple sources. ucl.ac.bescielo.brniscpr.res.incsic.es

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For this compound derivatives, COSY spectra show correlations that trace out the connectivity within the various ring systems, for example, the coupled sequence between H-9, the two H-11 protons, H-12, H-13, and the two H-14 protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). slideshare.netprinceton.edu This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. ucl.ac.be

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net For instance, in the biotransformation product ent-11β,18,19-trihydroxythis compound, a NOESY correlation between the methine proton H-11 and the methyl group protons of CH₃-20 established the β-orientation of the newly introduced hydroxyl group. scielo.br Similarly, correlations between H-2 and protons on the C-19 hydroxymethylene group and the C-20 methyl group have been used to confirm relative stereochemistry in other this compound derivatives. researchgate.netresearchgate.net

For complex molecules where spectral overlap is a significant problem, advanced NMR techniques can provide clarity.

2D J-resolved Spectroscopy: This experiment separates chemical shift information from coupling constant information onto two different axes. nih.govresearchgate.net This simplifies crowded regions of the ¹H spectrum by collapsing multiplets into single peaks on one axis, making it easier to identify individual signals and measure their coupling constants accurately from the second dimension. jeol.com This technique has been successfully applied to the analysis of this compound diterpenes, allowing for a complete and unambiguous assignment of all proton signals and the measurement of their homonuclear coupling constants, a level of detail not previously published for these compounds. researchgate.netcabidigitallibrary.org

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the concentration of a substance in a mixture without requiring an identical standard for calibration. researchgate.net The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com By integrating the signals of the analyte (e.g., this compound) and comparing them to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. fujifilm.com This method has been used in various fields, including the analysis of natural products and metabolomics, and can be applied to assess the purity of isolated this compound samples. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org

For this compound, which has a molecular formula of C₂₀H₃₂, the calculated molecular weight is approximately 272.5 g/mol . nih.govnist.gov High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. For example, a derivative of this compound, compound 1 , was determined to have the molecular formula C₂₀H₂₈O₃ by HREIMS (High-Resolution Electron Ionization Mass Spectrometry). niscpr.res.in

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule and can provide valuable structural clues. In the mass spectrum of ent-trachyloban-3β-ol, a molecular ion peak [M]⁺ is observed at m/z 288, along with fragment ions corresponding to the loss of a methyl group ([M - CH₃]⁺ at m/z 273) and the loss of a water molecule ([M - H₂O]⁺ at m/z 270). ucl.ac.be This fragmentation behavior is consistent with the proposed structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
This compound C₂₀H₃₂272.47272 [M]⁺, others not detailed
ent-trachyloban-3β-ol C₂₀H₃₂O288.47288 [M]⁺, 273 [M-CH₃]⁺, 270 [M-H₂O]⁺
ent-7α-acetoxytrachyloban-18-oic acid C₂₂H₃₂O₄360.49Not detailed
Data compiled from multiple sources. ucl.ac.benih.govnist.govmdpi.comnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition of this compound and its derivatives. This soft ionization method allows for the generation of intact molecular ions or pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺, with high mass accuracy.

In the analysis of this compound diterpenoids, HR-ESI-MS provides crucial data for establishing the molecular formula. For instance, in the study of new this compound derivatives, the observation of a pseudomolecular ion peak in the HR-ESI-MS spectrum is often the first step in characterization. informahealthcare.com For example, a molecular formula of C₂₁H₂₈O₅ was determined for a this compound derivative based on its HR-ESI-MS data. researchgate.net This high level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions. The technique is consistently cited in the structural elucidation of newly isolated this compound compounds. tandfonline.comresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides complementary information to HR-ESI-MS by inducing fragmentation of the parent molecule. wikipedia.org This "hard" ionization technique bombards the molecule with high-energy electrons, causing it to break apart in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that offers valuable insights into the compound's structure. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. utdallas.edu The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of different types of chemical bonds. vscht.czyoutube.com

In the context of this compound diterpenes, IR spectroscopy plays a key role in identifying features like hydroxyl (O-H), carbonyl (C=O), and cyclopropane rings. A characteristic absorption for the cyclopropane ring in this compound derivatives is often observed around 3020 cm⁻¹. csic.es For example, in the analysis of a novel benzotriazole-trachylobane derivative, IR spectroscopy confirmed the presence of carbonyl groups with absorption bands at 1798 and 1729 cm⁻¹. sciforum.net The presence or absence of specific absorption bands helps to confirm the functional groups suggested by other spectroscopic methods. researchgate.netethz.ch

X-ray Crystallography for Absolute Configuration Determination (where applicable)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. researchgate.net This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern can be used to build a detailed model of the electron density and, consequently, the precise arrangement of atoms in the molecule.

When suitable crystals can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of this compound derivatives. x-mol.comx-mol.net For example, the crystal structure of an azathis compound picrate (B76445) salt was determined using this method. nih.gov The determination of absolute configuration is possible due to the phenomenon of anomalous scattering, which becomes detectable with modern instrumentation even for compounds containing only light atoms like oxygen. mit.edu This has been crucial in confirming the structures of various complex natural products. researchgate.net

Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotation) for Stereochemical Characterization

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light. yale.edu

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. For instance, a property of 16-Aza-ent-trachylobane is its specific rotation, recorded as [α]D25 -5.5 (c = 2.0, CHCl₃). nih.gov

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. mgcub.ac.inresearchgate.net The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and is particularly useful for determining the absolute configuration of stereocenters. By comparing experimental CD spectra with those predicted by theoretical calculations, the absolute configuration of this compound and its derivatives can be assigned with a high degree of confidence. researchgate.net

Computational Approaches in Structural Elucidation

Quantum Mechanical (QM) Calculations of NMR Parameters (e.g., DP4+ analysis)

In recent years, computational methods have become an indispensable tool in the structural elucidation of complex natural products. Quantum mechanical (QM) calculations, particularly the calculation of NMR parameters, provide a powerful means of assigning the correct structure from a set of plausible candidates.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques for understanding the three-dimensional structure and stability of complex molecules like this compound and its derivatives. ijpsr.comgoogle.com These methods allow researchers to predict the most stable conformations, analyze intramolecular interactions, and rationalize spectroscopic data.

One key application of molecular modeling in the study of trachylobanes is the determination of relative stereochemistry. For instance, in the structural analysis of mitrephorone A, a hexacyclic ent-trachylobane diterpenoid, researchers utilized molecular models that were energy-minimized with the MMFF94 force field in Spartan '04 software. nih.gov This computational approach, when combined with key correlations from Rotating frame Overhauser Effect Spectroscopy (ROESY) NMR experiments, was pivotal in assigning the relative stereochemistry. nih.gov The calculated interatomic distances from the molecular model helped to support the observed ROESY correlations, such as those between H₃-20 and protons H₃-21, H₂-2, and H₂-14, which were all approximately 2.4 Å. nih.gov The significant strain introduced by features like an oxetane (B1205548) ring and adjacent diketone moieties in some derivatives makes this rigid ring system a prime candidate for such computational analysis. nih.gov

Docking studies, a form of molecular modeling, are also employed to investigate the interactions between this compound diterpenes and biological macromolecules. For example, the interaction between the this compound diterpene 6,19-dihydroxy-ent-trachiloban-17-oic acid and human nucleolin (hNcl) was investigated using Glide, a docking program. mdpi.com These studies aimed to describe the binding mode of the compound to the RNA-binding domains (RBD1,2) of the protein. mdpi.com Such computational models are crucial for understanding the molecular basis of the biological activity of these natural products. mdpi.comresearchgate.net

The general workflow for conformational analysis involves generating various possible conformations of a molecule and then calculating their relative energies to identify the most stable (lowest energy) structures. google.com For complex polycyclic systems like this compound, this process helps in understanding the inherent steric and torsional strains that dictate the molecule's preferred shape.

Interactive Data Table: Molecular Modeling Methods Applied to this compound Derivatives

This compound DerivativeModeling TechniqueSoftware/Force FieldApplicationReference
Mitrephorone AEnergy MinimizationSpartan '04 / MMFF94Determination of relative stereochemistry nih.gov
6,19-dihydroxy-ent-trachiloban-17-oic acidDocking StudiesGlideModeling protein-ligand interaction with hNcl mdpi.com

Challenges and Strategies in this compound Structure Elucidation

The structural elucidation of this compound diterpenes presents several challenges owing to their complex, pentacyclic caged skeleton which includes a characteristic cyclopropane ring. nih.gov The rigidity of the ring system and the frequent occurrence of stereoisomers require a sophisticated combination of analytical techniques for unambiguous characterization.

A primary challenge lies in the definitive assignment of stereochemistry. The this compound framework has multiple chiral centers, leading to numerous potential stereoisomers. Historically, the stereochemistry of new this compound derivatives has often been assigned based on biosynthetic considerations and by comparing their spectroscopic data (NMR and mass spectrometry) with those of known, structurally related compounds. ucl.ac.be It is a common observation that naturally isolated this compound diterpenes belong to the enantio series. ucl.ac.be

To overcome these challenges, modern structural elucidation relies heavily on a suite of advanced NMR techniques. A comprehensive approach involves the use of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as:

gCOSY (gradient Correlation Spectroscopy): To establish proton-proton connectivities. researchgate.net

gHSQC (gradient Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. researchgate.net

gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. nih.govresearchgate.net

NOESY/ROESY (Nuclear/Rotating frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning relative stereochemistry. nih.govresearchgate.net

In some cases, even with a full suite of NMR data, assignments can remain ambiguous due to signal overlap or complex coupling patterns in poorly functionalized molecules. To address this, software-assisted methodologies are used in conjunction with NMR experiments to achieve complete and unequivocal signal assignments. researchgate.net This can also allow for the measurement of all homonuclear hydrogen coupling constants, providing further stereochemical insights. researchgate.net

For particularly challenging structures or to establish absolute stereochemistry, X-ray crystallography is the definitive method. For example, the structure of ent-18-hydroxy-trachyloban-3-one was confirmed by single-crystal X-ray analysis. ucl.ac.be

Finally, total synthesis represents an ultimate strategy for structural confirmation. The successful synthesis of (±)-trachylobane not only confirmed the validity of its proposed structure but also provided corroboration for the structures of other diterpenoids that could be chemically converted to it. cdnsciencepub.com

Interactive Data Table: Strategies for this compound Structure Elucidation

StrategyTechnique(s)PurposeReference(s)
Spectroscopic Analysis¹H NMR, ¹³C NMR, MSInitial characterization, comparison with known compounds ucl.ac.beresearchgate.net
2D NMR SpectroscopyCOSY, HSQC, HMBC, NOESY/ROESYEstablish connectivity and relative stereochemistry nih.govresearchgate.net
X-ray CrystallographySingle-crystal X-ray diffractionDefinitive structure and absolute stereochemistry determination ucl.ac.be
Total SynthesisMulti-step chemical synthesisAbsolute structure confirmation cdnsciencepub.com
Computational MethodsSoftware-assisted spectral analysisUnequivocal assignment of complex NMR data researchgate.net

Biosynthetic Pathways and Mechanistic Considerations

Genesis from General Diterpene Precursors

The journey to trachylobane begins with fundamental building blocks common to all diterpenoids. The initial steps involve the formation of a universal precursor that sets the stage for the subsequent cyclization and rearrangement reactions.

Role of Geranylgeranyl Diphosphate (B83284) (GGPP) and ent-Copalyl Diphosphate (ent-CPP)

The biosynthesis of this compound, like other tetracyclic and pentacyclic diterpenes, originates from the linear C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.netresearchgate.netnih.gov This molecule undergoes an initial cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). csic.essdu.edu.cnebi.ac.uk This transformation is a critical control point, channeling GGPP into the specific pathway leading to a diverse array of diterpenoid skeletons, including this compound. researchgate.netsdu.edu.cn Cell-free enzyme preparations from Ricinus communis seedlings have demonstrated the conversion of mevalonate (B85504), GGPP, and ent-CPP into ent-trachylobane, among other diterpenes. csic.es The formation of ent-CPP is catalyzed by a class of enzymes known as diterpene cyclases (DTCs), which specifically bicyclize GGPP. nih.gov

Enzymatic Cyclization and Rearrangement Mechanisms

The conversion of the bicyclic ent-CPP into the pentacyclic this compound scaffold is a testament to the remarkable catalytic power of terpene synthases. These enzymes orchestrate a cascade of cyclizations and rearrangements, navigating through high-energy carbocationic intermediates with precision.

Class II and Class I Terpene Synthases (TPS)

The biosynthesis of this compound involves the sequential action of two classes of terpene synthases (TPS). nih.govnih.gov

Class II Terpene Synthases: These enzymes initiate the first cyclization of the acyclic GGPP. nih.govmdpi.com They possess a characteristic DxDD motif and catalyze a protonation-dependent cyclization to form the bicyclic diphosphate intermediate, ent-CPP. mdpi.comresearchgate.net Abietadiene synthase is an example of an enzyme that carries out a similar protonation-initiated cyclization. acs.org

Class I Terpene Synthases: Following the formation of ent-CPP, a Class I terpene synthase takes over. nih.govnih.gov These enzymes contain a conserved DDxxD motif and utilize the ionization of the diphosphate group to generate a carbocation, which then undergoes further cyclization and rearrangement to form the final this compound skeleton. mdpi.com In some organisms, a single bifunctional enzyme may possess both Class I and Class II activities. mdpi.com

Proposed Carbocation Intermediates and Non-Classical Rearrangements

The conversion of ent-CPP to this compound proceeds through a series of highly reactive carbocation intermediates. nih.govnih.gov The loss of the diphosphate group from ent-CPP generates a pimarenyl carbocation. researchgate.net Subsequent cyclization leads to the formation of an ent-beyeran-16-yl carbocation, which is a key branch point intermediate. nih.govacs.orgnih.govepa.gov

From this intermediate, the pathway to this compound involves a complex rearrangement. Initially, a non-classical carbenium ion with a face-protonated cyclopropyl (B3062369) ring was proposed. csic.es However, more recent quantum chemical calculations suggest that the reaction mechanism likely avoids high-energy secondary carbocation intermediates. researchgate.netnih.govacs.org Instead, it is proposed that complex rearrangements occur, potentially involving concerted alkyl and hydride shifts. nih.govacs.org These intricate rearrangements ultimately lead to the formation of the characteristic pentacyclic structure of this compound.

Cyclopropane (B1198618) Ring Formation via Bioinspired Pathways

The defining feature of the this compound skeleton is its cyclopropane ring. The formation of this three-membered ring is a key step in the biosynthetic cascade. From the ent-beyeran-16-yl carbocation intermediate, a 1,3-hydride shift can occur, followed by a Wagner-Meerwein rearrangement and subsequent proton elimination to form the cyclopropane ring. nih.gov This process is a testament to the precise control exerted by the enzyme's active site, which guides the reactive carbocation through a specific reaction channel to yield the this compound structure. nih.gov Bioinspired synthetic strategies have successfully mimicked this nucleophilic cyclopropanation to construct the this compound core. sdu.edu.cnresearchgate.net

Biogenetic Relationships and Interconversions with Related Diterpenoid Skeletons

This compound is part of a closely related family of diterpenoids that share a common biosynthetic origin. nih.govresearchgate.net These include the tetracyclic skeletons of ent-kaurene (B36324), ent-beyerene, and ent-atisane. ebi.ac.uknih.gov The ent-beyeran-16-yl carbocation serves as a crucial branching point, from which rearrangements can lead to any of these skeletons. nih.govacs.orgnih.govepa.gov

For instance, a simple deprotonation of the ent-beyeran-16-yl carbocation can lead to ent-beyerene, while a Wagner-Meerwein rearrangement can produce the ent-kaurane skeleton. nih.gov The this compound skeleton itself can be a precursor to other diterpenes. For example, enzymatic cleavage of the cyclopropane ring in this compound can lead to the formation of ent-kaur-11-ene derivatives. csic.es These interconversions highlight the intricate and interconnected nature of diterpenoid biosynthesis, where subtle shifts in reaction pathways can lead to a remarkable diversity of chemical structures. gla.ac.uk

Enzymatic Conversion from ent-Kaurane and ent-Atisane Precursors

The biosynthesis of the this compound carbon skeleton is intricately linked to other polycyclic diterpenes like ent-kaurane, ent-beyerene, and ent-atisane. nih.govresearchgate.net These structures are all derived from the bicyclic precursor ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov The conversion of ent-CPP is catalyzed by diterpene synthases, which are bifunctional enzymes in plants, often referred to as kaurene synthase-like (KSL) enzymes.

The generally accepted biosynthetic pathway involves the initial cyclization of GGPP to ent-CPP, which is then converted to a pimarenyl carbocation. nih.gov A subsequent cyclization and rearrangement cascade leads to the formation of the ent-beyeranyl cation, a key branching point. acs.org From this intermediate, a series of enzymatic steps can lead to the formation of ent-kaurene, ent-beyerene, ent-atisane, and this compound. nih.govresearchgate.net

Specifically, the formation of the this compound skeleton can be envisioned from an ent-atisane-type intermediate through a C-C bond formation between C-13 and C-16, a process involving a nonclassical cationic cyclization. nih.govrsc.org Alternatively, some studies suggest that the this compound skeleton can be formed directly from the ent-beyeranyl cation. acs.org It is important to note that while these pathways are biogenetically plausible, the precise enzymatic mechanisms and the specific enzymes involved in the conversion of ent-kaurane and ent-atisane precursors to this compound in various organisms are still under investigation. Some research has pointed to the possibility of interconversion between these diterpene skeletons under certain conditions. nih.govsdu.edu.cn

Cell-free enzyme preparations from Ricinus communis (castor bean) have been shown to convert precursors like mevalonate and geranylgeranyl pyrophosphate into a mixture of diterpenes including ent-kaurene and ent-trachylobane. csic.eshebmu.edu.cn Interestingly, attempts to separate the enzymatic activities for the synthesis of ent-kaurene and ent-trachylobane in these preparations were unsuccessful, suggesting a close enzymatic relationship. csic.eshebmu.edu.cn

Cyclopropane Cleavage Pathways Leading to Other Diterpene Types

The cyclopropane ring of the this compound skeleton is a key structural feature that can be cleaved to yield other classes of diterpenes, notably those with ent-atisane, ent-kaurane, and ent-beyerane frameworks. researchgate.netsdu.edu.cn This reactivity underscores the central role of this compound as a potential biosynthetic intermediate.

The cleavage of the cyclopropane ring can be initiated by enzymatic action, such as the abstraction of a hydrogen atom, or through chemical means involving protonation or nucleophilic attack. sdu.edu.cncsic.eshebmu.edu.cn For instance, enzymatic abstraction of a hydrogen at C-11 can facilitate the cleavage of the cyclopropane ring, leading to the formation of an ent-kaur-11-ene derivative via a carbocation at C-16. csic.eshebmu.edu.cn

Synthetic studies have demonstrated the feasibility of these transformations. For example, the regioselective reductive cleavage of the cyclopropane ring in this compound-type intermediates has been used to synthesize atisane (B1241233) and kaurane (B74193) frameworks. researchgate.net Specifically, cleavage of the C13-C16 bond can lead to the atisane skeleton, while cleavage of other bonds within the cyclopropane ring can give rise to different diterpene structures. researchgate.netsdu.edu.cn The use of reagents like lithium in liquid ammonia (B1221849) has been effective in achieving the reductive opening of conjugated cyclopropyl ketones, a reaction that models the cleavage of the this compound framework. acs.org

These cleavage pathways highlight the biosynthetic connectivity between this compound and other diterpenes, suggesting that a single precursor can give rise to a diverse array of natural products. researchgate.netacs.org

Oxidative Transformations in this compound Biosynthesis (Oxidase Phase)

Following the formation of the basic this compound hydrocarbon skeleton (the "cyclase phase"), a series of oxidative transformations, often referred to as the "oxidase phase," introduces functional groups at various positions on the molecule. nih.govacs.orgohira-sum.com This phase is responsible for the vast structural diversity observed within the this compound family of diterpenoids.

These oxidative modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases. researchgate.netbeilstein-journals.org These enzymes can introduce hydroxyl groups, carbonyls, and carboxylic acids at specific and often non-activated C-H bonds, leading to a wide range of oxidized this compound derivatives. nih.govresearchgate.netresearchgate.net

For example, chemoenzymatic approaches have been developed to mimic this two-phase biosynthesis. nih.gov In these studies, the hydrocarbon ent-trachylobane or its acid derivative serves as the substrate for subsequent oxidation reactions. nih.gov Enzymatic hydroxylations have been shown to occur at positions such as C-2 and C-7. nih.gov In contrast, chemical C-H oxidation methods have been employed to achieve selective oxidation at other positions like C-11 and C-15, which are not typically accessible through enzymatic methods. nih.govresearchgate.net

The study of these oxidative transformations is crucial for understanding the biosynthesis of complex, highly functionalized this compound natural products and for developing synthetic strategies to access these molecules and their analogs. nih.govresearchgate.netresearchgate.net The interplay between the cyclase and oxidase phases ultimately dictates the final structure and potential biological activity of the this compound diterpenoids found in nature.

Compound Index

Chemical Synthesis Strategies of Trachylobane and Its Analogs

Total Synthesis Approaches to the Core Trachylobane Skeleton

The total synthesis of this compound has been a subject of interest for decades, leading to a variety of strategies to construct its complex polycyclic framework. These approaches have evolved significantly over time, reflecting the broader advancements in synthetic organic chemistry.

Early Synthetic Routes and Confirmation of Assigned Structures

Early synthetic endeavors targeting the this compound skeleton were primarily focused on constructing the formidable pentacyclic framework and, crucially, on verifying the structure assigned to the natural product. A total synthesis of (±)-trachylobane was successfully completed, which served to confirm the validity of its proposed structure. These initial routes provided definitive proof of the connectivity and stereochemistry of the molecule and also corroborated the structures of other diterpenoids that could be chemically converted to this compound. A key strategy in some of these early syntheses involved a reductive homoallylic cyclization to form the characteristic cyclopropane (B1198618) ring of the tricyclo[3.2.1.02,7]octane system. These foundational syntheses, while often lengthy and not stereocontrolled, laid the groundwork for future, more refined approaches by demonstrating the feasibility of assembling such a complex architecture.

Modern Enantioselective Total Synthesis Methodologies

More recent synthetic campaigns have shifted focus to asymmetric and enantioselective routes, aiming to produce specific enantiomers of this compound and its analogs, which is essential for biological studies. These modern strategies employ advanced catalytic methods and stereocontrolled reactions to achieve high levels of efficiency and stereoselectivity. A notable bioinspired, two-phase synthetic strategy has been developed that involves an initial "Cyclase Phase" to assemble the core carbon framework, followed by an "Oxidase Phase" for late-stage C-H oxidation to access various oxidized derivatives. This approach has enabled the scalable, enantioselective synthesis of several ent-trachylobane natural products, with one synthesis producing methyl ent-trachyloban-19-oate on a 300 mg scale.

The construction of the this compound skeleton relies on a series of key reactions to assemble the various rings of the pentacyclic structure. Several powerful and well-established reactions have been adapted and refined for this purpose.

De Mayo Reaction: This photochemical [2+2] cycloaddition between an alkene and the enol form of a 1,3-dicarbonyl compound, followed by a retro-aldol reaction, has been utilized in divergent synthetic approaches. It serves as a rapid method to generate a bicyclo[3.2.1]octane moiety, which is a pivotal intermediate that can be further elaborated into the this compound core.

Robinson-type Annulation: This classic ring-forming sequence, which combines a Michael addition with a subsequent aldol (B89426) condensation, has been a cornerstone in building the tricyclic core of this compound intermediates. For instance, a two-step Robinson annulation protocol has been employed to install the C-ring of the developing skeleton, often proceeding with high diastereoselectivity.

[2+2] Cycloaddition: Intramolecular [2+2] cycloaddition reactions have been ingeniously applied to construct the unique pentacyclic framework of rearranged ent-trachylobane diterpenoids. This strategy is particularly effective for forming the strained cyclobutane (B1203170) ring found in these complex analogs. The reaction can be triggered photochemically or catalyzed by various reagents.

Other important reactions featured in modern syntheses include the intramolecular Diels-Alder reaction to form the tricyclo[3.2.1.02,7]octene core and hydrogen atom transfer (HAT) reductions for selective alkene saturation.

Key ReactionPurpose in this compound SynthesisExample Intermediate Type
De Mayo Reaction Rapid construction of the bicyclo[3.2.1]octane moietyDicarbonyl compound
Robinson Annulation Formation of the C-ring in the tricyclic coreα,β-Unsaturated ketone
[2+2] Cycloaddition Construction of cyclobutane rings in rearranged analogsDiene or similar unsaturated systems
Diels-Alder Reaction Formation of the tricyclo[3.2.1.02,7]octene systemTriene precursor
Hydrogen Atom Transfer Selective reduction of double bondsUnsaturated ester

Achieving precise control over stereochemistry is a hallmark of modern this compound synthesis. Numerous steps in the synthetic sequences are designed to be highly diastereoselective, ensuring the formation of the desired stereoisomer. For example, an alkylation/aldol sequence used to build a portion of the carbon framework has been shown to be highly diastereoselective, furnishing a vinylketone intermediate in excellent yield. Similarly, the reduction of specific alkenes using hydrogen atom transfer (HAT) protocols can proceed with perfect diastereoselectivity. The strategic placement of functional groups and the choice of reagents and catalysts are critical for guiding the stereochemical outcome of key bond-forming events, ultimately leading to the enantiomerically pure natural product.

Both convergent and divergent strategies have been effectively employed in the synthesis of this compound and its relatives.

Divergent Synthesis: This approach begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related natural products. A divergent route to biogenetically related diterpenoids has been developed where a key intermediate containing the bicyclo[3.2.1]octane moiety is first synthesized. This intermediate is then converted into the this compound core via a bioinspired nucleophilic cyclopropanation. From the this compound skeleton, regioselective fragmentation of the cyclopropane ring can then furnish other diterpenoid families like beyeranes and atisanes. This strategy is highly efficient for accessing multiple natural product classes from a single precursor.

Semisynthesis and Chemical Modification of Naturally Occurring Trachylobanes

In addition to total synthesis from simple starting materials, semisynthesis and the chemical modification of readily available natural products or advanced synthetic intermediates represent a powerful complementary approach. A chemoenzymatic strategy has been developed that mimics the two-phase biosynthesis of terpenoids. In this work, synthetically produced ent-trachyloban-19-oic acid serves as a pivotal substrate for enzymatic C-H oxidation, leading to the production of nine different natural diterpenoids, including mitrephorones.

Furthermore, late-stage C-H oxidation using chemical reagents has been extensively explored on the synthesized this compound framework. These methods allow for the selective installation of oxygen functional groups at various positions (e.g., C-3, C-11, C-15, C-20) on the core skeleton. This strategy not only provides access to naturally occurring oxidized trachylobanes but also enables the creation of non-natural analogs that are inaccessible through enzymatic methods. These modifications are crucial for studying structure-activity relationships and developing new bioactive compounds.

Late-Stage C-H Functionalization and Oxidation Chemistry

Late-stage C-H functionalization has emerged as a powerful tool in the synthesis of complex natural products like this compound. This strategy avoids the need for pre-functionalized building blocks by directly installing functional groups onto the C-H bonds of a late-stage intermediate. Research into the chemical C-H oxidation of the ent-trachylobane framework has revealed distinct site-selectivities compared to enzymatic methods, highlighting both the potential and the current limitations of these chemical protocols.

The synthesis of highly oxidized ent-trachylobane diterpenoids has been achieved through a bioinspired two-phase strategy, where the second phase focuses on chemical C-H oxidation methods. These methods have been employed to selectively convert early-stage intermediates, such as methyl ent-trachyloban-19-oate, into more complex, naturally occurring products.

Studies have shown that non-directed, chemical C-H oxidations of the this compound framework preferentially occur at the C-11 and C-15 positions. This is in direct contrast to enzymatic oxidations, which, due to the geometric constraints of enzymes, exclusively hydroxylate at the C-2 and C-7 positions. A variety of undirected and directed aliphatic C-H oxidation methods have been investigated, leading to the successful synthesis of C-11 and C-3 oxidized ent-trachylobanes.

For instance, subjecting methyl ent-trachyloban-19-oate to oxidation with a Ruthenium-based catalyst, Ru(TMP)(CO), resulted in a mixture of products oxidized at the C-11 position. In contrast, applying a manganese-based catalyst system led to oxidation at C-15, which was followed by a ring-opening of the cyclopropane ring to yield an alcohol with the ent-atisane framework. These findings demonstrate that the choice of chemical catalyst is crucial for directing the regioselectivity of the oxidation.

Table 1: Regioselective C-H Oxidation of Methyl ent-trachyloban-19-oate

Catalyst / ReagentMajor Oxidation Site(s)Product(s)Yield (%)
Ru(TMP)(CO)C-11C-11 ketone (18), C-11 alcohol (19), 11-oxo-ent-trachyloban-19-oate (3)27, 38, 20
(R,R)-Mn(CF₃-PDP), TfOH, TFEC-15C-15 alcohol with ring-opening (ent-atisane framework) (22)30
I₂, PIDA, hν (Suárez protocol on alcohol 17)C-20C-20 iodide (25)28

A key advantage of employing chemical C-H oxidation methods is the ability to generate regioisomeric analogs that are inaccessible through enzymatic pathways. This capability opens the door to exploring new chemical space and creating novel compounds for structure-activity relationship (SAR) studies.

The application of these chemical strategies has enabled selective oxidation at the C-15 and C-20 positions of the ent-trachylobane core, sites that are not targeted by known enzymatic systems. For example, the use of a directed Suárez oxidation protocol on a C-19 alcohol derivative of ent-trachylobane resulted in the formation of a C-20 iodide. To date, C-20 oxidized ent-trachylobane natural products have not been reported, making this synthetic analog and its potential derivatives valuable for future biological evaluation.

Similarly, the selective oxidation at C-11 and C-15 provides analogs that differ from the C-2 and C-7 oxidized products obtained from enzymatic methods. This divergent functionalization highlights the complementary nature of chemical and enzymatic approaches in diversifying the range of accessible this compound structures. The development of these protocols has not only culminated in the total synthesis of naturally occurring products like the C-11 oxidized ent-trachylobane 3 but has also demonstrated that novel, non-natural analogs can be synthesized efficiently.

Derivatization Reactions for Analog Generation (e.g., Acetylation, Reduction, Oxidation)

Beyond late-stage C-H functionalization, classic derivatization reactions are instrumental in generating a diverse library of this compound analogs from key intermediates or isolated natural products. These reactions, including acetylation, reduction, and oxidation, modify existing functional groups to produce new compounds.

Acetylation: This reaction is commonly used to protect hydroxyl groups or to synthesize naturally occurring acetylated compounds. For instance, the natural product ent-3β-acetoxy-trachyloban-19-al features an acetate (B1210297) group. In a synthetic context, ent-trachyloban-18,19-diol was converted to its diacetyl derivative using acetic anhydride (B1165640) and pyridine. Acetylation is also employed as a strategic step in multi-step syntheses; for example, a hydroxyl group was protected as its acetate prior to performing an intramolecular [2+2] cycloaddition to construct a pentacyclic skeleton.

Reduction: The reduction of carbonyls and other functional groups is a fundamental tool for analog generation. In the synthesis of rearranged ent-trachylobane diterpenoids, a ketone adjacent to a strained cyclobutane ring was reduced to an alcohol using sodium borohydride (B1222165) (NaBH₄). This reaction also prompted the concomitant deprotection of an adjacent acetoxy group, yielding a diol. Further deoxygenation of the resulting alcohol was then accomplished via a Barton–McCombie reaction to afford the desired reduced compound.

Oxidation: The oxidation of alcohols to aldehydes or ketones is a common derivatization step. For example, a C-19 alcohol was quantitatively oxidized to the corresponding aldehyde using pyridinium (B92312) chlorochromate (PCC). This aldehyde was then converted to an imine to facilitate a subsequent directed oxidation at a different position on the this compound skeleton. In another synthetic sequence, an aerobic oxidation of the α-carbon adjacent to a carbonyl group was achieved using sodium hydride (NaH) and triethyl phosphite (B83602) (POEt₃) in an oxygen atmosphere to yield an α-hydroxy ketone, a key intermediate for further transformations.

Table 2: Examples of Derivatization Reactions on this compound Scaffolds

Reaction TypeStarting Material Functional GroupReagentsProduct Functional Group
AcetylationDiolAcetic anhydride, pyridineDiacetate
OxidationPrimary AlcoholPyridinium chlorochromate (PCC)Aldehyde
Aerobic Oxidationα-carbon to a ketoneNaH, POEt₃, O₂α-hydroxy ketone
ReductionKetoneSodium borohydride (NaBH₄)Alcohol
DeoxygenationAlcoholBarton–McCombie reactionAlkane

Biological Activity Investigations: Mechanistic Insights

Cellular and Molecular Mechanisms of Action

The biological activities of trachylobane diterpenes have been the subject of focused research to understand their effects at the cellular and molecular levels. These investigations have provided critical insights into how these compounds exert their cytotoxic and inhibitory effects, particularly in cancer cell models and enzymatic systems. The primary mechanisms elucidated involve the induction of programmed cell death (apoptosis), modulation of the cell division cycle, and direct interaction with specific protein targets.

Apoptosis is a fundamental process of programmed cell death essential for normal tissue development and homeostasis. A key hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Certain this compound diterpenes have been identified as potent inducers of this process in various cancer cell lines.

The apoptotic process is executed by a family of cysteine proteases known as caspases. Research has demonstrated that this compound compounds can trigger apoptosis through the activation of these key enzymes.

One of the first this compound diterpenes shown to induce apoptosis was ent-trachyloban-3β-ol, isolated from Croton zambesicus. nih.gov Studies on human promyelocytic leukemia (HL-60) cells revealed that this compound induces apoptosis in a dose-dependent manner. nih.govucl.ac.be The mechanism was directly linked to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov After a 24-hour treatment with 50 µM of ent-trachyloban-3β-ol, clear signs of apoptosis were observed. nih.govucl.ac.be Further analysis confirmed the activation of caspase-3 through both colorimetric assays and immunoblotting, which detected the cleaved, active form of the enzyme. ucl.ac.be

Similarly, the this compound diterpene 6,19-dihydroxy-ent-trachiloban-17-oic acid has been shown to induce early apoptosis in cancer cells. nih.gov A 48-hour treatment with this compound resulted in a significant increase in the apoptotic cell population. nih.gov The molecular evidence for this activity included the observed cleavage of Poly (ADP-ribose) polymerase (PARP) and pro-caspase-3, hallmark events that signify the execution phase of apoptosis. nih.gov

Table 1: Effect of this compound Diterpenes on Caspase-Mediated Apoptosis

CompoundCell LineKey FindingConcentration/TimeReference
ent-Trachyloban-3β-olHL-60 (Human Promyelocytic Leukemia)Induces apoptosis via caspase-3 activation.50 µM / 24 hours nih.govucl.ac.be
6,19-dihydroxy-ent-trachiloban-17-oic acidHeLa (Human Cervical Cancer)Induces early apoptosis confirmed by pro-caspase-3 cleavage.48 hours nih.gov

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. khanacademy.org Therapeutic agents often target this process to halt the division of cancer cells.

Investigations into 6,19-dihydroxy-ent-trachiloban-17-oic acid demonstrated its ability to modulate the cell cycle in cancer cells. nih.govresearchgate.net Using cytofluorimetry, researchers found that incubating cancer cells with this compound led to a dose-dependent accumulation of cells in the subG0/G1 phase of the cell cycle. nih.gov This arrest prevents cells from entering the S phase (DNA synthesis), effectively halting their proliferation and often preceding the induction of apoptosis. nih.govresearchgate.net

Table 2: Cell Cycle Modulation by a this compound Diterpene

CompoundCell LineEffectReference
6,19-dihydroxy-ent-trachiloban-17-oic acidHeLa, JurkatInduces cell cycle block in the subG0/G1 phase. nih.govresearchgate.net

To fully understand the mechanism of action of a bioactive compound, it is crucial to identify its direct molecular targets. Studies on this compound diterpenes have successfully identified specific proteins whose functions are modulated upon binding, providing a clearer picture of their therapeutic potential.

Nucleolin (Ncl) is a multifunctional protein that is overexpressed in many cancers and plays roles in ribosome biogenesis, cell proliferation, and the stabilization of anti-apoptotic mRNAs like Bcl-2. researchgate.netmdpi.com Its diverse roles make it an attractive target for anticancer therapies.

Through a cellular thermal shift assay (CETSA)-based screening, 6,19-dihydroxy-ent-trachiloban-17-oic acid was identified as a direct ligand of human nucleolin (hNcl). nih.govresearchgate.net The interaction was confirmed to occur both in vitro and within two different cancer cell lines, HeLa and Jurkat. nih.gov This binding is biologically significant, as it was shown to impair the mRNA chaperone activity of hNcl and affect the protein's phosphorylation level. nih.govresearchgate.net By inhibiting nucleolin, the compound can disrupt critical cellular processes that cancer cells rely on for survival and proliferation. mdpi.com Notably, this compound inhibited the proliferation of Jurkat and HeLa cells with IC₅₀ values of 50 µM and 25 µM, respectively, while showing no toxicity towards healthy cells at concentrations up to 100 µM. nih.gov

Beyond cancer cell components, this compound analogues have been investigated as inhibitors of key enzymes in plant biosynthetic pathways. ent-Kaurene (B36324) synthase (KS) is a diterpene synthase that catalyzes a critical step in the biosynthesis of gibberellins, a class of plant hormones. nih.gov

Synthetic heterocyclic analogues of this compound have been created to probe the mechanisms of this enzyme. nih.govacs.org Specifically, 16-aza-ent-trachylobane was synthesized and tested for its ability to inhibit recombinant ent-kaurene synthase from Arabidopsis thaliana. nih.govacs.org This analogue proved to be a potent inhibitor of the enzyme, exhibiting an inhibition constant (IC₅₀) of 1 x 10⁻⁶ M. acs.orgebi.ac.uk The inhibitory effect was dramatically enhanced in the presence of pyrophosphate, with the IC₅₀ value decreasing to 2 x 10⁻⁸ M. nih.govacs.org This finding supports the hypothesis that the aza-trachylobane acts as a mechanism-based inhibitor, effectively mimicking a key carbocation intermediate in the enzyme's catalytic cycle. nih.govacs.org

Table 3: Inhibition of ent-Kaurene Synthase by a this compound Analogue

InhibitorEnzymeIC₅₀ ValueIC₅₀ Value (+ 1mM Pyrophosphate)Reference
16-Aza-ent-trachylobaneRecombinant ent-kaurene synthase (A. thaliana)1 x 10⁻⁶ M2 x 10⁻⁸ M nih.govacs.org

Anti-inflammatory Mechanisms (e.g., potential pathways of action)

Inflammation is a crucial defense mechanism, but its dysregulation can lead to chronic diseases. nih.gov Natural compounds, including diterpenes like this compound, are being investigated for their anti-inflammatory potential. While direct mechanistic studies on this compound are emerging, its anti-inflammatory actions may be inferred through common pathways targeted by other plant-derived compounds.

Potential pathways include the modulation of key signaling cascades involved in the inflammatory response. One of the most significant is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.comfrontiersin.org NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.com Terpenoids can inhibit the NF-κB pathway, preventing its translocation to the nucleus and thereby downregulating the production of these inflammatory cytokines. mdpi.com

Another potential target is the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com The MAPK cascades, which include JNK, ERK, and p38 MAPK, are activated by inflammatory stimuli and regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com By interfering with these pathways, this compound could potentially reduce the production of key inflammatory mediators. The activation of anti-inflammatory transcription factors, such as PPAR-γ, which can interfere with NF-κB signaling, represents another plausible mechanism. mdpi.com Furthermore, the interaction with specific receptors on immune cells, like Toll-like receptors (TLRs), can modulate downstream signaling and cytokine production, representing another avenue for this compound's potential anti-inflammatory effects. frontiersin.orgnih.gov

Antimicrobial Mechanisms (e.g., modes of bacterial inhibition)

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. mdpi.com this compound and related diterpenes have demonstrated activity against various pathogens, suggesting distinct modes of bacterial inhibition. actascientific.com

A primary mechanism for many antimicrobial compounds, particularly lipophilic molecules like diterpenes, is the disruption of the bacterial cell membrane. lumenlearning.com This can occur through interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria or the peptidoglycan and teichoic acids of Gram-positive bacteria, leading to increased membrane permeability. lumenlearning.comasm.org This disruption compromises the cell's integrity, causing leakage of essential intracellular components and ultimately leading to cell death. frontiersin.org

Another potential mode of action is the inhibition of critical cellular processes. This could involve the inhibition of enzymes essential for metabolic pathways, such as those involved in folic acid synthesis, or the disruption of protein and nucleic acid synthesis. lumenlearning.com Some antimicrobial peptides can also interfere with cell division processes. mdpi.com For instance, certain compounds can inhibit biofilm formation, a key virulence factor for many bacteria, by interfering with quorum sensing systems that regulate bacterial communication and community behavior. mdpi.com The bactericidal (killing) or bacteriostatic (inhibiting growth) nature of this compound's effect would depend on the specific pathway it disrupts. nih.gov

Antioxidant Activities (e.g., free radical scavenging pathways)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov Plant-derived phenolic compounds and terpenoids are well-known for their antioxidant capabilities. scirp.org

The primary mechanism of antioxidant activity is free radical scavenging. nih.govbioline.org.br Compounds like this compound can donate a hydrogen atom or an electron to a free radical, stabilizing it and terminating the oxidative chain reaction. scirp.org The effectiveness of a compound as a free radical scavenger is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay. nih.gov

The antioxidant potential of this compound is also suggested by its cytotoxic effects on cancer cells, where the involvement of oxidative stress has been postulated. nih.gov By generating or modulating ROS levels within cancer cells, a compound can trigger cell death pathways. aimspress.com Conversely, in healthy cells, the same compound may act as an antioxidant, protecting against damage. aimspress.comnih.gov The structure of this compound, like other flavonoids and terpenoids, likely determines its polarity and ability to interact with and neutralize different types of free radicals, thus influencing its specific free radical scavenging pathways. scirp.org

In Vitro Cellular Model Studies

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., MCF-7, Huh-7, HL-60, HeLa, Sarcoma 180)

The cytotoxic potential of this compound diterpenes has been evaluated against several cancer cell lines. A specific derivative, this compound-360, isolated from Xylopia langsdorffiana, demonstrated a concentration-dependent inhibitory effect on the proliferation of Sarcoma 180 (S180) mouse tumor cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be approximately 150 µM through both the trypan blue exclusion test and the MTT reduction assay. nih.gov Further studies have indicated that this compound-360 is also cytotoxic to human leukemia cells, including the HL-60 cell line. nih.gov The evaluation of cytotoxicity in various cell lines, such as the breast cancer line MCF-7, liver cancer line Huh-7, and cervical cancer line HeLa, is a standard approach in anticancer drug discovery to assess the breadth and selectivity of a compound's activity. nih.govphcog.comphcogj.com

Table 1: In Vitro Cytotoxicity of this compound-360 Against Sarcoma 180 Cells

Cell Line Assay Method IC₅₀ (µM) Source
Sarcoma 180 Trypan Blue Exclusion Test 150.8 (150.5–151.1) nih.gov

Antimicrobial Activity Assays (e.g., disc diffusion, agar (B569324) dilution)

Standardized in vitro methods are used to determine the antimicrobial susceptibility of microorganisms to compounds like this compound. The disc diffusion and agar dilution methods are two of the most fundamental techniques employed for this purpose. nih.gov

In the disc diffusion method , paper discs impregnated with a known concentration of the test compound are placed on an agar plate that has been uniformly inoculated with a specific bacterium. fwdamr-reflabcap.euasm.org The compound diffuses from the disc into the agar, creating a concentration gradient. asm.org After incubation, the presence of a clear zone of inhibition around the disc indicates antimicrobial activity, and the diameter of this zone is measured to assess the extent of susceptibility. fwdamr-reflabcap.eu

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent directly into the molten agar before it solidifies. actascientific.commdpi.com The agar plates, each with a different concentration of the compound, are then inoculated with the test microorganism. nih.gov The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely prevents visible microbial growth. nih.govmdpi.com this compound diterpenes isolated from Psiadia punctulata have been tested using these methods against mastitis pathogens like Staphylococcus aureus and Salmonella typhi, demonstrating their activity. actascientific.com

Table 2: Common Antimicrobial Susceptibility Testing Methods for this compound

Assay Method Principle Endpoint Measured Source
Disc Diffusion Diffusion of the antimicrobial agent from a paper disc into inoculated agar. Diameter of the zone of growth inhibition. actascientific.comfwdamr-reflabcap.eu

| Agar Dilution | Incorporation of the antimicrobial agent into the agar medium at various concentrations. | Minimum Inhibitory Concentration (MIC) - the lowest concentration inhibiting visible growth. | actascientific.comnih.gov |

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. ethz.chwindows.net Structure-activity relationship (SAR) studies aim to identify the specific chemical features (pharmacophores) within the this compound skeleton that are responsible for its anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.commdpi.com

While the total synthesis of ent-trachylobane has been achieved, paving the way for the creation of new analogs, detailed mechanistic SAR studies on this compound itself are still an emerging area of research. windows.net Future investigations, potentially combining chemical synthesis, biological testing, and computational modeling, are needed to elucidate the precise structural requirements for its various activities. mdpi.com Such studies will be instrumental in designing more potent and selective this compound-based therapeutic agents. ethz.chwindows.net

Relationship and Interconversion with Other Diterpenoid Skeletons

Structural and Biogenetic Links to Kauranes, Beyeranes, Atisanes, and Grayananes

The biosynthesis of trachylobane and its tetracyclic relatives—kauranes, beyeranes, and atisanes—originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govresearchgate.net Through a series of enzyme-mediated cyclizations, GGPP is first converted to ent-copalyl diphosphate (B83284). researchgate.netnih.gov Subsequent cyclization and rearrangement steps lead to a pimarenyl carbocation, a critical intermediate. researchgate.netchinesechemsoc.org This cation can then undergo further transformations. One pathway involves the formation of the this compound skeleton directly through deprotonation of a delocalized carbocationic intermediate. nih.gov

Alternatively, the pimarenyl carbocation can rearrange to form the tetracyclic skeletons of ent-kaurene (B36324), ent-beyerene, and ent-atisene. csic.esnih.gov These compounds are widely found in plants and are precursors to a vast array of other natural products. nih.gov For instance, ent-kaurene is a well-established intermediate in the biosynthesis of the gibberellin plant hormones. nih.gov The co-occurrence of this compound with kaurane (B74193), beyerane (B1241032), and atisane (B1241233) diterpenes in various plant species, such as Araucaria araucana, provides strong evidence for their close biogenetic relationship. csic.es

The this compound skeleton itself can be a precursor to other diterpenes. For example, enzymatic action on the this compound framework can lead to the formation of ent-kaur-11-ene derivatives through the cleavage of the cyclopropane (B1198618) ring. csic.es This highlights the dynamic interplay and the potential for interconversion between these diterpenoid families within biological systems. The grayanane skeleton, another significant diterpenoid structure, also shares biogenetic links, arising from similar carbocationic rearrangement pathways. sdu.edu.cn

Quantum chemical calculations have provided deeper insights into these biogenetic pathways, suggesting that the interconversions may occur through complex, concerted rearrangements that avoid the formation of less stable secondary carbocation intermediates. researchgate.net These theoretical models support a highly sophisticated and efficient enzymatic machinery that governs the diversification of diterpenoid skeletons.

Laboratory-Scale Conversions Between this compound and Related Skeletons

The close biogenetic relationship between this compound and other tetracyclic diterpenes is mirrored in their chemical reactivity, particularly under acidic conditions. Laboratory experiments have demonstrated that this compound can be converted into a mixture of other diterpenoid hydrocarbons, including atisirene, isoatisirene, kaurene, and isokaurene, through acid-catalyzed rearrangements. rsc.orgrsc.orgpismin.com These transformations typically involve the protonation of the cyclopropane ring, leading to a carbocation that can then undergo skeletal rearrangements to yield the various tetracyclic products. researchgate.net

Synthetic chemists have also developed strategies to mimic and control these interconversions. For instance, a divergent synthetic approach has been developed that allows for the construction of ent-kaurane, ent-trachylobane, ent-beyerane, and ent-atisane skeletons from a common intermediate. sdu.edu.cnresearchgate.net A key step in these syntheses is often a bioinspired nucleophilic cyclopropanation to form the characteristic tricyclo[3.2.1.02,7]octane core of this compound. sdu.edu.cn Subsequent regioselective fragmentation of this cyclopropane ring, through either nucleophilic attack or protonation, can then furnish the beyerane and atisane skeletons. sdu.edu.cn

These laboratory-scale conversions are significant for several reasons. They provide tangible evidence for the proposed biogenetic pathways and the inherent chemical lability of the cyclopropane ring in the this compound structure. Furthermore, these synthetic strategies offer a powerful tool for accessing a diverse range of complex diterpenoid natural products, which are of interest due to their potential biological activities. sdu.edu.cn The ability to selectively cleave the cyclopropane ring of a this compound-type intermediate is a key tactic in the total synthesis of these molecules. researchgate.net

Significance of the Tricyclo[3.2.1.0^2,7]octane System in Diterpenoid Diversity

The tricyclo[3.2.1.02,7]octane system is the defining structural feature of this compound and is a cornerstone of the immense diversity observed in the diterpenoid family. csic.escdnsciencepub.comrsc.org This compact and strained polycyclic system is not only found in this compound diterpenes but also in some tetracyclic sesquiterpenes, such as ishwarane. capes.gov.brcdnsciencepub.com Its presence imparts a unique three-dimensional shape to the molecule and introduces a site of high reactivity—the cyclopropane ring.

The significance of this tricyclic system lies in its role as a central hub for skeletal rearrangements. As discussed previously, the cleavage of the cyclopropane ring in a this compound framework can lead to the formation of kaurane, beyerane, and atisane skeletons. researchgate.netresearchgate.net This ability to serve as a precursor to multiple other diterpenoid types makes the tricyclo[3.2.1.02,7]octane system a critical branching point in the biosynthetic pathways of these natural products.

From a synthetic perspective, the construction of the tricyclo[3.2.1.02,7]octane core is a challenging yet rewarding endeavor. Various synthetic methods have been developed to achieve this, often involving intramolecular cyclization reactions. rsc.orgcdnsciencepub.com The successful synthesis of this system provides access not only to this compound itself but also, through subsequent rearrangements, to a wide variety of other intricate diterpenoid structures. researchgate.netacs.org

Advanced Analytical Techniques in Trachylobane Research

High-Throughput Screening Methodologies for Bioactivity

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid assessment of large numbers of chemical compounds for their biological activity. researchgate.net This automated approach is particularly valuable in natural product research, where complex extracts or isolated compounds need to be evaluated for potential therapeutic effects. mdpi.com In the context of trachylobane research, HTS has been employed to investigate its biological activities. sbq.org.br

One example of a this compound derivative evaluated for bioactivity is ent-trachylobane-3β-hydroperoxide, which was tested for its cytotoxic effects against human breast cancer (MCF-7) and human hepatocyte-derived carcinoma (Huh-7) cells. tandfonline.com Another derivative, this compound-360 (ent-7α-acetoxytrachyloban-18-oic acid), was also assessed for its ability to inhibit the proliferation of sarcoma 180 cells. mdpi.com While these studies provide specific examples of bioactivity testing, the application of HTS allows for the screening of a much broader range of this compound-containing extracts or a library of related synthetic derivatives against numerous biological targets in a time-efficient manner. sbq.org.brkib.ac.cn

Table 1: Examples of Bioactivity Screening of this compound Derivatives

Compound/DerivativeAssay TypeCell Line(s)Observed ActivityReference
ent-trachylobane-3β-hydroperoxideMTT AssayMCF-7, Huh-7Moderate Cytotoxicity tandfonline.com
This compound-360MTT Assay, Trypan Blue ExclusionSarcoma 180Moderate Inhibitory Effect mdpi.com

Metabolomics Approaches for Natural Product Discovery and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for natural product discovery and quantification. frontlinegenomics.com In this compound research, metabolomics approaches can be broadly categorized as untargeted, targeted, and semi-targeted. arome-science.comfuturelearn.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a comprehensive overview of the metabolome. futurelearn.com This is a hypothesis-generating approach, ideal for discovering novel this compound derivatives or identifying the presence of this compound in previously uninvestigated plant species. By comparing the metabolic profiles of different plant extracts, for example, researchers can pinpoint unique chemical signatures that may correspond to new or interesting compounds. nih.gov

Targeted metabolomics, on the other hand, focuses on the precise measurement of a predefined set of known metabolites. arome-science.com This approach is highly sensitive and quantitative, making it suitable for determining the concentration of specific this compound compounds in a crude extract. A validated method for the quantification of four diterpenes from the leaves of Croton zambesicus, including ent-trachyloban-3β-ol, ent-18-hydroxy-trachyloban-3-one, and ent-trachyloban-3-one, utilized a combination of Soxhlet extraction, solid-phase extraction, and capillary gas chromatography. researchgate.net This represents the first reported method for quantifying this compound diterpenes in a crude extract. researchgate.net

Semi-targeted or "pseudotargeted" metabolomics offers a hybrid approach, combining the broad screening of untargeted analysis with the accurate quantification of targeted methods. nih.govmdpi.com This can be particularly efficient for large-scale studies, allowing for the reliable measurement of known trachylobanes while also remaining open to the discovery of unexpected derivatives. mdpi.com

Table 2: Metabolomics Strategies in this compound Research

ApproachPrimary GoalKey FeaturesApplication to this compoundReference
Untargeted Discovery of novel compoundsComprehensive screening, relative quantificationIdentifying new this compound derivatives in plant extracts futurelearn.com
Targeted Precise quantification of known compoundsHigh sensitivity, high specificity, absolute quantificationMeasuring the concentration of specific trachylobanes in Croton zambesicus arome-science.comresearchgate.net
Semi-targeted Both quantification and discoveryHigh coverage, accurate quantification of many knownsLarge-scale screening of plant extracts for known and new trachylobanes nih.govmdpi.com

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound is crucial for potential biotechnological production. Isotopic labeling is a classic and powerful technique used to trace the metabolic journey of precursor molecules into the final natural product. nih.gov This method involves feeding an organism with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ²H. sigmaaldrich.com The position of the isotopic label in the resulting this compound molecule can then be determined, typically by using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govsigmaaldrich.com

While specific isotopic labeling studies exclusively focused on this compound are not extensively reported in the provided search results, the general principles applied to other terpenes are directly relevant. nih.govresearchgate.net The biosynthesis of terpenes proceeds from simple precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are in turn synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. By feeding the producing organism with isotopically labeled glucose or pyruvate, for instance, the labels will be incorporated into the IPP and DMAPP units and subsequently into the this compound skeleton.

Analyzing the labeling pattern in the isolated this compound allows researchers to deduce the cyclization mechanisms and enzymatic reactions involved in its formation. nih.gov For example, the use of precursors like [1,2-¹³C₂]-glucose can help to elucidate the folding of the diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and the subsequent cyclizations that lead to the unique tetracyclic structure of this compound. mdpi.com This approach, often combined with the use of recombinant terpene synthases, provides detailed mechanistic insights into the catalyzed reactions. nih.gov

Advanced Chiral Analysis Techniques

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. The specific three-dimensional arrangement of atoms is often critical for biological activity. wikipedia.org Therefore, the ability to separate and analyze these different stereoisomers (enantiomers and diastereomers) is of significant importance. Advanced chiral analysis techniques are employed for this purpose.

Chiral chromatography is the most widely used method for separating enantiomers. wikipedia.org This includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP). wikipedia.orgresearchgate.net The CSP creates a chiral environment where the different enantiomers of this compound can interact diastereomerically, leading to different retention times and thus separation. In the synthesis of (±)-trachylobane, SFC was successfully used for chiral separation. ethz.ch

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.gov In chiral CE, a chiral selector is added to the background electrolyte, which interacts differently with the enantiomers, causing them to migrate at different velocities and separate. nih.govjiangnan.edu.cn

These advanced chiral analysis methods are essential not only for the quality control of synthetic this compound but also for determining the enantiomeric purity of this compound isolated from natural sources. This is crucial as different enantiomers can have vastly different, or even opposing, biological effects. wikipedia.org

Future Research Perspectives and Methodological Advancements

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of trachylobane diterpenes is a fascinating process involving complex enzymatic cyclizations and oxidations. nih.gov It is generally accepted that these compounds arise from the cyclization of geranylgeranyl pyrophosphate. csic.es This process involves the formation of carbocation intermediates that, through a series of rearrangements, lead to the characteristic this compound skeleton. csic.esacs.org While the initial cyclase phase establishes the core hydrocarbon framework, a subsequent oxidase phase introduces functional groups, leading to the vast diversity of naturally occurring trachylobanes. nih.gov

Future research will undoubtedly focus on identifying and characterizing the specific enzymes responsible for these transformations. Key areas of investigation will include:

Discovery of Novel Diterpene Synthases: While the general pathway is hypothesized, the specific synthases that catalyze the cyclization cascade to the this compound skeleton in various organisms are largely uncharacterized. Genome mining of plants and microorganisms known to produce trachylobanes could reveal novel enzyme candidates. nih.gov

Characterization of Cytochrome P450 Oxidases: The second phase of biosynthesis, involving selective C-H oxidations, is typically catalyzed by cytochrome P450 enzymes. nih.gov Identifying the specific P450s responsible for hydroxylating or otherwise modifying the this compound core at various positions is a major goal. Understanding these enzymes could pave the way for chemoenzymatic synthesis strategies. nih.gov

Pathway Elucidation in Diverse Organisms: Trachylobanes have been found in various plant families, including Leguminosae, Euphorbiaceae, and Annonaceae. scielo.br Comparative studies of the biosynthetic gene clusters in these different species could reveal evolutionary divergences and novel enzymatic machinery. There is also potential to uncover new pathways in underexplored organisms, such as fungi or marine microbes, which are known sources of diverse terpenoids. researchgate.netfrontiersin.orgmdpi.com The discovery of biosynthetic pathways for other complex natural products, like chalkophomycin, highlights the potential for finding novel enzymes even for rare chemical moieties. nih.gov

Development of Novel and More Efficient Synthetic Routes to Complex Trachylobanes

The intricate, rigid, and sterically congested structure of the this compound skeleton presents a significant challenge to synthetic chemists. rsc.org While several total syntheses have been reported, the development of more efficient, scalable, and versatile routes remains a key objective. nih.govresearchgate.net

Future advancements in this area are expected to involve:

Bioinspired Synthetic Strategies: Mimicking the proposed biosynthetic two-phase approach (cyclase and oxidase phases) has already proven to be a powerful strategy. nih.govnih.gov Future work will likely refine this approach, perhaps by developing novel cyclization cascades to construct the core and employing a wider range of late-stage C-H functionalization reactions to access diverse natural products and their analogues. nih.govresearchgate.net

Novel Cyclopropanation Methods: The construction of the central cyclopropane (B1198618) ring is a critical step in any this compound synthesis. rsc.org Research into new methodologies for stereocontrolled cyclopropanation on complex intermediates will be crucial for improving synthetic efficiency.

Unified Synthetic Approaches: Strategies that allow for the divergent synthesis of multiple related diterpenoid families (e.g., this compound, kaurane (B74193), atisane (B1241233), and beyerane) from a common intermediate are highly valuable. researchgate.netchemrxiv.org Refining these unified approaches will facilitate the synthesis of a wider range of natural products for biological evaluation.

Semisynthesis and Late-Stage Functionalization: Using abundant, naturally occurring trachylobanes as starting materials for semisynthesis is an attractive and practical approach to generate novel derivatives. scielo.brsciforum.net The development of new reagents and methods for selective late-stage C-H oxidation and functionalization will be critical for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net Modern techniques like electrocatalytic cross-coupling could also be adapted to modify complex natural products. nih.gov

Deeper Mechanistic Investigations of Biological Activities at the Molecular Level

This compound diterpenes have been reported to possess a range of biological activities, including cytotoxic, vasorelaxant, and antimicrobial properties. scielo.brscielo.brnih.gov However, for many of these compounds, the precise molecular mechanisms underlying their effects are poorly understood. nih.gov A deeper investigation into how these molecules interact with biological systems is essential for their development as potential therapeutic agents. nih.gov

Key areas for future research include:

Target Identification and Validation: Identifying the specific cellular proteins or pathways that this compound diterpenes interact with is a primary goal. For instance, one this compound was found to induce apoptosis in leukemia cells through caspase-3 activation, while another was shown to interact with nucleolin, inhibiting its function and phosphorylation in cancer cells. researchgate.netmdpi.com Further studies are needed to identify other direct molecular targets.

Mechanism of Cytotoxicity: The cytotoxic effects of several this compound derivatives against various cancer cell lines have been documented. scielo.brnih.govresearchgate.net Future studies should aim to elucidate the specific cell death pathways induced (e.g., apoptosis, necrosis, autophagy) and the key molecular players involved. Some evidence points towards DNA interaction and the inhibition of topoisomerase I as potential mechanisms. scielo.brscielo.br

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound skeleton and its functional groups through synthesis and semisynthesis, detailed SAR profiles can be constructed. researchgate.netscielo.br This will help to identify the key structural features responsible for a given biological activity and to design more potent and selective analogues.

Elucidating Vasorelaxant and Other Activities: The vasorelaxant properties of some trachylobanes have been noted, but the underlying mechanism, possibly involving ion channel modulation, remains to be fully explored. researchgate.net A thorough investigation of this and other reported activities at the molecular level is warranted.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and natural product research. Their application to the study of complex molecules like trachylobanes holds significant promise for accelerating progress.

The generation of diverse this compound analogues through synthesis can be time-consuming and resource-intensive. Predictive modeling can help to streamline this process. By training ML algorithms on existing datasets of this compound structures and their corresponding biological activities, it is possible to build models that can predict the activity of virtual or newly synthesized compounds. This approach, which has been applied to other diterpenoid classes like ent-kauranes, can help prioritize synthetic targets and guide the design of more effective molecules. nih.gov In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can further aid in selecting candidates with higher probabilities of success in drug development. alpinewinterconference.org

The structural elucidation of novel natural products relies heavily on the interpretation of complex spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR). capes.gov.br This process can be a significant bottleneck in natural product discovery pipelines. AI and ML algorithms can be developed to assist in this process by:

Automated Data Interpretation: Training algorithms on large databases of NMR spectra to automatically recognize patterns and assign signals to specific substructures within the this compound framework.

Structure Verification and Prediction: Comparing experimental data against predicted spectra for hypothesized structures to rapidly confirm or reject structural proposals. This can significantly accelerate the characterization of new this compound analogues discovered from natural sources.

Exploration of New Natural Sources for this compound Analogues

While the first this compound diterpenes were isolated from the resin of Trachylobium verrucosum, subsequent research has identified them in a variety of other plant species, including those from the genera Xylopia, Croton, Viguiera, and Helichrysum. csic.esscielo.br This suggests a broader distribution in the plant kingdom than initially thought.

Future research should focus on a systematic exploration of new and underexplored biological sources. Potential avenues include:

Screening of Related Plant Genera: Investigating plant species taxonomically related to known this compound producers could lead to the discovery of novel analogues.

Exploring Extreme Environments: Microorganisms from extreme environments, such as the Greenland Ice Sheet, represent an untapped reservoir of unique biosynthetic potential and may produce novel bioactive compounds, including new types of terpenoids. frontiersin.org

Marine Organisms: The marine environment is a rich source of structurally diverse and biologically active natural products. A systematic investigation of marine fungi, bacteria, and invertebrates could unveil entirely new classes of this compound-related compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound diterpenoids, paving the way for new discoveries in biosynthesis, synthetic chemistry, and medicine.

Q & A

Q. What is the molecular structure of Trachylobane, and how is it characterized?

this compound (C20H32) is a diterpene with a cyclopropane ring fused to a phenanthrene-derived framework. Its stereochemistry includes seven stereocenters, defined as [4aR-(4aα,6aβ,7aα,8β,8aα,9aα,9bβ)]-tetradecahydro-4,4,7a,9b-tetramethyl-6a,8-methano-6aH-cyclopropa[b]phenanthrene . Characterization relies on 2D NMR (e.g., <sup>13</sup>C NMR for carbon assignment) and X-ray crystallography to resolve stereoisomerism .

Q. What are the established synthetic routes for this compound?

A photochemical synthesis route involves a 17-step process starting from allene precursors, utilizing light (>260 nm) at -70°C to induce cyclopropane ring formation . Alternatively, chemoenzymatic strategies employ P450 enzymes to achieve stereoselective oxidation, enabling efficient construction of ent-trachylobane derivatives .

Q. How is this compound isolated from natural sources, and what analytical techniques are used?

this compound is isolated via solvent extraction (e.g., dichloromethane) from plants like Croton zambesicus, followed by column chromatography. Purity is confirmed using HPLC-MS and comparative analysis with synthetic standards. <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation .

Advanced Research Questions

Q. How can photochemical synthesis of this compound be optimized to improve yield and stereochemical fidelity?

Experimental variables include light wavelength (tuning to avoid side reactions), temperature control (-70°C to stabilize intermediates), and solvent polarity adjustments. Kinetic studies of intermediates via time-resolved spectroscopy can identify bottlenecks . Comparative analysis with enzymatic routes may reveal catalyst-driven improvements in stereoselectivity .

Q. What mechanistic insights explain this compound’s acid-catalyzed rearrangement?

Studies by Appleton et al. (1966) demonstrate that acid treatment induces carbocation rearrangements, leading to structural analogs like kaurene. Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) at reactive sites, combined with DFT calculations, can map migration pathways and transition states .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or cytotoxic activity may stem from variations in source material, extraction protocols, or assay conditions (e.g., cell line specificity). Standardized bioassays with positive controls (e.g., hardwickic acid derivatives) and dose-response validation are essential . Meta-analyses of existing datasets can identify confounding factors like impurity interference .

Q. What strategies resolve stereochemical challenges in this compound synthesis?

Chemoenzymatic approaches using engineered P450 monooxygenases enable precise control over stereocenters. Computational docking simulations predict enzyme-substrate interactions, guiding mutagenesis for enhanced selectivity . Alternatively, chiral auxiliaries in photochemical routes can direct cyclopropane formation .

Q. How should researchers design experiments to evaluate this compound’s cytotoxicity?

Use in vitro models (e.g., cancer cell lines) with standardized MTT or resazurin assays. Include controls for solvent effects (e.g., DMSO) and validate results via comparative studies with known cytotoxic diterpenes (e.g., paclitaxel). Follow NIH guidelines for preclinical reporting, including replicate numbers and statistical power analysis .

Q. What methodologies enable the scalable production of this compound derivatives?

Hybrid chemical-enzymatic workflows combine photochemical cyclopropanation with enzymatic hydroxylation or glycosylation. Process optimization requires kinetic modeling of enzyme stability under non-aqueous conditions and scalability trials in bioreactors .

Q. How can computational models predict this compound’s reactivity in novel reactions?

Density-functional theory (DFT) simulations (e.g., B3LYP functional) calculate bond dissociation energies and transition states for rearrangement or oxidation reactions. Validate predictions with isotopic tracer experiments and kinetic isotope effects (KIE) .

Methodological Guidelines

  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to isolate variables affecting bioactivity. Replicate studies under controlled conditions to confirm reproducibility .
  • Experimental Design : Prioritize modular synthesis routes to generate analogs for structure-activity relationship (SAR) studies. Leverage high-throughput screening for rapid bioactivity profiling .
  • Literature Gaps : Focus on understudied areas like in vivo pharmacokinetics or ecological roles of this compound in plant defense mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.